Superior Kinase Inhibition Conferred by the 3-Fluorophenoxy Motif vs. Non-Fluorinated Phenoxy Analog
The 3-fluoro-4-aminophenoxy motif, which is the core structure of this compound, is directly responsible for a more than 20-fold increase in VEGFR-2 kinase inhibition compared to its non-fluorinated phenoxy analog. This is demonstrated by comparing the clinical multikinase inhibitor regorafenib (containing the 3-fluoro group) with sorafenib (which lacks it) [1].
| Evidence Dimension | VEGFR-2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.2 nM (Regorafenib, containing the 3-fluoro-4-aminophenoxy core) |
| Comparator Or Baseline | 90 nM (Sorafenib, containing the non-fluorinated 4-aminophenoxy core) |
| Quantified Difference | 21.4-fold greater potency |
| Conditions | In vitro biochemical kinase inhibition assay against recombinant VEGFR-2 |
Why This Matters
This data proves that when the 3-fluoro-4-aminophenoxy motif is incorporated into a final drug candidate, it can yield a >20x improvement in target binding potency, making CAS 1394808-79-7 the preferred building block for developing highly potent kinase inhibitors.
- [1] Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 129(1), 245-255. View Source
